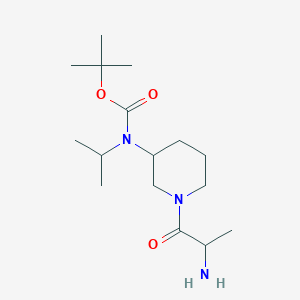

tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate

CAS No.:

Cat. No.: VC19809199

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H31N3O3 |

|---|---|

| Molecular Weight | 313.44 g/mol |

| IUPAC Name | tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate |

| Standard InChI | InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)13-8-7-9-18(10-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3 |

| Standard InChI Key | BDKHDZHDJILSFJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |

Introduction

The compound tert-Butyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate is a synthetic organic molecule with potential applications in medicinal chemistry and drug development. It is characterized by its complex structure, which includes a tert-butyl carbamate protecting group, a piperidine ring, and an amino acid derivative.

Molecular Formula and Weight

Structural Features

The compound contains:

-

A tert-butyl carbamate group, which serves as a protective group for the amine.

-

A piperidine ring substituted at the 3-position.

-

An isopropyl group attached to the carbamate nitrogen.

-

An (S)-2-aminopropanoyl moiety, indicating chirality and the presence of an amino acid derivative.

Synonyms

This compound is also known by several alternative names:

-

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester.

-

tert-Butyl((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)carbamate .

Synthesis and Preparation

The synthesis of this compound typically involves:

-

Protection of the amine group using tert-butyl carbamate.

-

Functionalization of the piperidine ring at the 3-position.

-

Coupling with an amino acid derivative (e.g., (S)-2-amino-propanoic acid) to introduce chirality.

These steps are often carried out under mild conditions to preserve the stereochemistry of the chiral center.

Potential Uses

This compound's structure suggests it may be used as:

-

A precursor or intermediate in the synthesis of bioactive molecules.

-

A candidate for drug discovery programs targeting enzymes or receptors due to its functional groups.

Pharmacological Interest

The presence of a piperidine ring and amino acid moiety makes it a potential scaffold for designing inhibitors or modulators in biological systems, such as protease inhibitors or receptor ligands.

Spectroscopic Characterization

Typical methods used to confirm the structure include:

-

NMR Spectroscopy: To identify functional groups and confirm stereochemistry.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To detect characteristic bonds like carbamate () and amine ().

Comparative Analysis with Related Compounds

| Property | tert-Butyl (1-((S)-2-Aminopropanoyl)piperidin-3-yl)(isopropyl)carbamate | Related Compounds |

|---|---|---|

| Molecular Weight | 285.38 g/mol | Varies depending on substituents |

| Chirality | Yes | May or may not have chiral centers |

| Functional Groups | Carbamate, Piperidine, Amino Acid | Similar groups but varying substitutions |

| Applications | Drug precursor, Medicinal chemistry | Broad applications in pharmaceuticals |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume